molecular formula C13H11N3OS B6455423 5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2321994-72-1

5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6455423
CAS No.: 2321994-72-1
M. Wt: 257.31 g/mol
InChI Key: GOAZIACROSVQNH-UHFFFAOYSA-N
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Description

5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a unique structure combining a pyrazolo[1,5-a]pyrazine core with a thiophene ring and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of the Thiophene Ring: This step often involves cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene boronic acid or stannane is coupled with a halogenated pyrazolo[1,5-a]pyrazine intermediate.

    Addition of the Prop-2-en-1-yl Group: This can be introduced via alkylation reactions using allyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenated intermediates, organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Sulfoxides or sulfones when oxidizing the thiophene ring.

    Reduction: Reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its heterocyclic structure makes it a candidate for developing new materials with specific electronic or photophysical properties.

Biology and Medicine

In biological and medicinal research, 5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is investigated for its potential as a pharmacophore. Its structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential for electronic applications.

Mechanism of Action

The mechanism of action of 5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(prop-2-en-1-yl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a furan ring instead of a thiophene ring.

    5-(prop-2-en-1-yl)-2-(pyridin-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 5-(prop-2-en-1-yl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one imparts unique electronic properties compared to its analogs with furan or pyridine rings. Thiophene is known for its stability and electronic properties, which can enhance the compound’s performance in electronic applications and its interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-prop-2-enyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-2-5-15-6-7-16-11(13(15)17)9-10(14-16)12-4-3-8-18-12/h2-4,6-9H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAZIACROSVQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN2C(=CC(=N2)C3=CC=CS3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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